
N-(3-(tert-butyl)isoxazol-5-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(tert-butyl)isoxazol-5-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is a useful research compound. Its molecular formula is C14H14N6O3 and its molecular weight is 314.305. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3-(tert-butyl)isoxazol-5-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that belongs to the oxadiazole family. Its unique structure, characterized by the presence of isoxazole and pyrazine rings, suggests potential biological activities that could be leveraged in pharmaceutical applications. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C14H14N6O3, with a molecular weight of 314.305 g/mol. The compound features a tert-butyl group that enhances its lipophilicity, potentially affecting its solubility and biological activity.
Anticancer Activity
Oxadiazole derivatives have been widely studied for their anticancer properties. For instance, a review highlighted various 1,3,4-oxadiazole derivatives that exhibited significant cytotoxic effects against multiple cancer cell lines. In particular:
Compound | Cell Lines Tested | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | HEPG2, MCF7 | 1.18 ± 0.14 | EGFR inhibition |
Compound B | SW1116, BGC823 | 0.2757 | Src inhibition |
N-(4-Chlorobenzylidene)-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine | Various | 0.420 ± 0.012 | Alkaline phosphatase inhibition |
These findings suggest that this compound may also possess anticancer properties due to its structural characteristics .
Antimicrobial Activity
Research has shown that oxadiazole derivatives exhibit antimicrobial properties against various pathogens. A study conducted on related compounds indicated effective inhibition of Mycobacterium tuberculosis strains. The most active compounds demonstrated IC50 values significantly lower than standard treatments .
The precise mechanism of action for this compound remains to be fully elucidated; however, several proposed mechanisms based on similar compounds include:
- Enzyme Inhibition : Many oxadiazoles inhibit key enzymes involved in cancer cell proliferation and survival.
- DNA Interaction : Some derivatives have been shown to intercalate with DNA or disrupt DNA repair mechanisms.
- Signal Transduction Modulation : Compounds may alter signaling pathways critical for cell growth and apoptosis.
Case Studies and Experimental Findings
While direct studies on this specific compound are scarce, analogous studies provide insights into its potential:
- Anticancer Studies : In vitro assays have shown that structurally similar oxadiazoles can inhibit cancer cell growth effectively.
- Antimicrobial Studies : Compounds with similar functionalities have demonstrated efficacy against resistant strains of bacteria and fungi.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research suggests that compounds within the oxadiazole family exhibit antimicrobial properties. N-(3-(tert-butyl)isoxazol-5-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide may serve as a lead compound for developing new antimicrobial agents. Its structural similarities to other known antimicrobial agents indicate potential effectiveness against bacterial and fungal infections.
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-(isoxazol-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide | Isoxazole and oxadiazole rings | Antimicrobial properties reported |
4-(5-isoxazolyl or 5-pyrazolyl)-1,2,4-oxadiazol | Isoxazole linked to oxadiazole | Anticancer activity observed |
Anticancer Potential
The compound's structural characteristics suggest it may interact with biological targets involved in cancer progression. Preliminary studies indicate that derivatives of oxadiazoles can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Further investigation into the specific mechanisms of action for this compound is warranted.
Neuroprotective Effects
Given the complexity of neurological disorders and the role of oxidative stress in their progression, compounds that can modulate neuroprotective pathways are of significant interest. The potential of this compound to influence neuroinflammation and neuronal survival warrants further exploration.
Material Science Applications
The unique chemical properties of this compound may also lend itself to applications in material science:
Organic Electronics
Due to its electronic properties, the compound could be utilized in the development of organic semiconductors or photovoltaic devices. The presence of multiple heteroatoms in its structure may enhance charge transport properties.
Coatings and Polymers
The lipophilic nature imparted by the tert-butyl group suggests potential applications in coatings that require water resistance or specific surface properties. Research into polymer composites incorporating this compound could yield materials with enhanced durability or functionality.
Eigenschaften
IUPAC Name |
N-(3-tert-butyl-1,2-oxazol-5-yl)-3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O3/c1-14(2,3)9-6-10(22-19-9)17-12(21)13-18-11(20-23-13)8-7-15-4-5-16-8/h4-7H,1-3H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJFWAIDRCWOSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=C1)NC(=O)C2=NC(=NO2)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.